molecular formula C24H21F3N4 B11216619 N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11216619
M. Wt: 422.4 g/mol
InChI Key: RGVQGIFFNLLOOZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Suzuki coupling reactions.

    Addition of the Cyclopentyl Group: This step may involve a nucleophilic substitution reaction.

    Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: Various substitution reactions can be carried out on the phenyl rings and the pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution reagents are commonly used.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the trifluoromethyl group, which may affect its biological activity.

    N-cyclopentyl-5-phenyl-7-[3-(methyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical properties.

Uniqueness: The presence of the trifluoromethyl group in N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine imparts unique electronic and steric properties, which can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C24H21F3N4

Molecular Weight

422.4 g/mol

IUPAC Name

N-cyclopentyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H21F3N4/c25-24(26,27)17-9-6-12-19(13-17)31-14-20(16-7-2-1-3-8-16)21-22(28-15-29-23(21)31)30-18-10-4-5-11-18/h1-3,6-9,12-15,18H,4-5,10-11H2,(H,28,29,30)

InChI Key

RGVQGIFFNLLOOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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